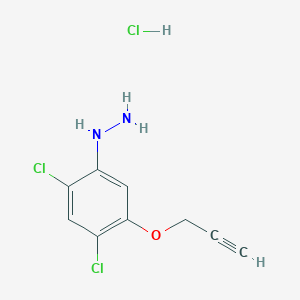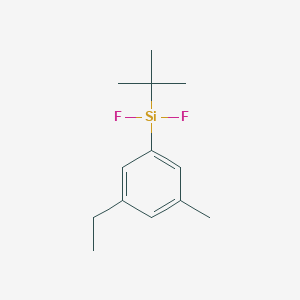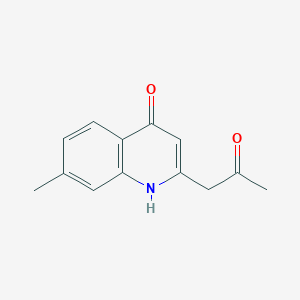![molecular formula C24H42O2Sn B12583217 Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane CAS No. 643735-79-9](/img/structure/B12583217.png)
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane is an organotin compound with the molecular formula C26H40O2Sn It is a derivative of stannane, where the tin atom is bonded to a butenyl group substituted with a methoxyphenylmethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane typically involves the reaction of tributylstannyl lithium with 4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The final compound is typically purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide derivative.
Reduction: It can be reduced to form the corresponding stannane derivative.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Stannane derivatives.
Substitution: Various substituted butenyl derivatives.
Aplicaciones Científicas De Investigación
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds with applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved in its action include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(4-methoxyphenyl)stannane
- Tributyl(4-methoxyphenyl)methoxystannane
- Tributyl(4-methoxyphenyl)butenylstannane
Uniqueness
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyphenylmethoxy moiety provides additional sites for chemical modification, making it a versatile reagent in synthetic chemistry.
Propiedades
Número CAS |
643735-79-9 |
|---|---|
Fórmula molecular |
C24H42O2Sn |
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
tributyl-[4-[(4-methoxyphenyl)methoxy]but-1-enyl]stannane |
InChI |
InChI=1S/C12H15O2.3C4H9.Sn/c1-3-4-9-14-10-11-5-7-12(13-2)8-6-11;3*1-3-4-2;/h1,3,5-8H,4,9-10H2,2H3;3*1,3-4H2,2H3; |
Clave InChI |
BRBUSNFFGWLPQA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CCCOCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
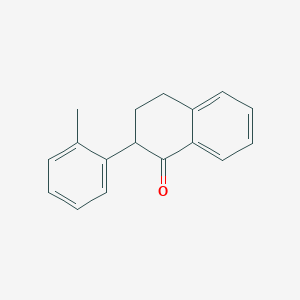
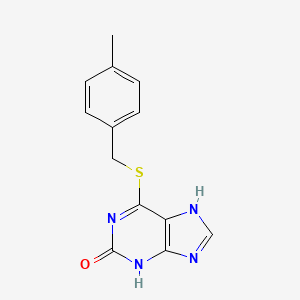
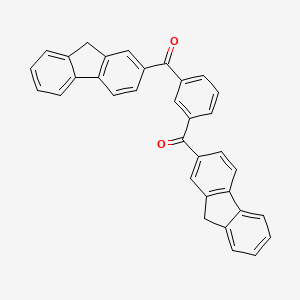
![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
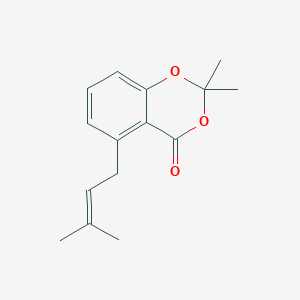
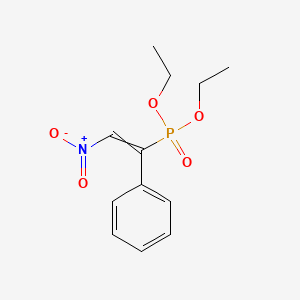

![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
